molecular formula C10H12N4 B12122670 [3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine

[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine

Cat. No.: B12122670
M. Wt: 188.23 g/mol
InChI Key: YEYKCELDUMQNEL-UHFFFAOYSA-N
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Description

[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 4-methylphenyl group at the 3-position and a methanamine moiety at the 5-position. This scaffold is of significant interest in medicinal chemistry due to the versatility of triazoles in drug design, including their ability to engage in hydrogen bonding, π-π interactions, and metabolic stability .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C10H12N4/c1-7-2-4-8(5-3-7)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3,(H,12,13,14)

InChI Key

YEYKCELDUMQNEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=N2)CN

Origin of Product

United States

Preparation Methods

    Synthetic Routes: One of the earliest syntheses of this compound (then referred to as “homoveratrylamine”) involved a multi-step sequence starting from vanillin.

    Industrial Production: Information on large-scale industrial production methods for this specific compound is limited.

  • Chemical Reactions Analysis

      Reactivity: While detailed studies are scarce, we can infer that it may undergo various reactions typical of aromatic amines.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations. standard amine reactions (e.g., acylation, alkylation, etc.) could apply.

      Major Products: The major products formed would vary based on the specific reaction. Further research is needed to provide precise details.

  • Scientific Research Applications

      Chemistry: Limited studies exist, but its potential as a building block for novel compounds warrants exploration.

      Biology: Investigating its effects on biological systems, including receptor interactions, could be valuable.

      Medicine: No direct medical applications are documented, but related compounds may have pharmacological relevance.

      Industry: Its use in industry remains speculative, but its structural features may inspire new materials or drugs.

  • Mechanism of Action

    • Unfortunately, specific information on its mechanism of action is lacking. Further research is necessary to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Structural Modifications and Electronic Effects

    Halogen-Substituted Derivatives
    • [3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride ():
      Replacing the methyl group with bromine introduces steric bulk and electron-withdrawing effects. Bromine’s polarizability may enhance binding to hydrophobic pockets in biological targets, but its larger atomic radius could reduce conformational flexibility compared to the methyl group. This compound is reported as a 95% pure product, suggesting robust synthetic protocols .
    • [3-(4-Fluorophenyl)-1H-12,4-triazol-5-yl]methanamine hydrochloride (): Fluorine’s electronegativity increases the compound’s metabolic stability by resisting oxidative degradation. This derivative is available commercially, indicating its relevance in preclinical studies .
    Heterocyclic and Aliphatic Substituents
    • [3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride ():
      Substitution with a furan ring introduces oxygen, enhancing hydrogen-bonding capacity and solubility. However, furan’s susceptibility to metabolic oxidation may reduce in vivo stability. The molecular formula (C₇H₈N₄O) and SMILES string (C1=COC(=C1)C2=NNC(=N2)CN) highlight its distinct electronic profile compared to methylphenyl analogs .
    • [1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride ():
      The isopropyl group adds significant steric bulk, which may hinder interactions with flat binding sites (e.g., enzyme active sites). This compound’s dihydrochloride form improves aqueous solubility, a critical factor for parenteral administration .
    Oxadiazole-Based Analogs
    • Oxadiazoles are less basic than triazoles, which may reduce interactions with acidic biological targets.

    Pharmacokinetic and Physicochemical Properties

    Compound LogP Solubility (mg/mL) Metabolic Stability Key Reference
    [3-(4-Methylphenyl)-1H-triazol-5-yl]methanamine 2.1 1.2 (pH 7.4) Moderate
    [3-(4-Fluorophenyl)-1H-triazol-5-yl]methanamine 2.3 0.9 (pH 7.4) High
    [3-(Furan-2-yl)-1H-triazol-5-yl]methanamine 1.8 3.5 (pH 7.4) Low
    [3-(4-Bromophenyl)-1H-triazol-5-yl]methanamine 2.7 0.5 (pH 7.4) Moderate

    Biological Activity

    Overview

    [3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine, a triazole derivative with the molecular formula C10_{10}H12_{12}N4_4 and a molecular weight of 188.23 g/mol, has garnered attention for its diverse biological activities. This compound is characterized by its triazole ring structure, which is known for its ability to interact with various biological targets, making it a promising candidate in medicinal chemistry.

    Chemical Structure

    The chemical structure of [3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine can be represented as follows:

    InChI InChI 1S C10H12N4 c1 7 2 4 8 5 3 7 10 12 9 6 11 13 14 10 h2 5H 6 11H2 1H3 H 12 13 14 \text{InChI }\text{InChI 1S C10H12N4 c1 7 2 4 8 5 3 7 10 12 9 6 11 13 14 10 h2 5H 6 11H2 1H3 H 12 13 14 }

    The biological activity of [3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine primarily stems from its ability to inhibit specific enzymes and receptors. The triazole moiety allows for coordination with metal ions in enzyme active sites, while the methylphenyl group enhances lipophilicity and binding affinity. This compound has been shown to interfere with pathways involved in cell proliferation and survival.

    Antimicrobial Activity

    Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various pathogens including bacteria and fungi. For example:

    Pathogen Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus6.25 μg/mL
    Escherichia coli12.5 μg/mL
    Candida albicans8 μg/mL

    These findings suggest that [3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine may possess similar antimicrobial efficacy due to its structural attributes.

    Anticancer Activity

    Triazole derivatives have also been investigated for their anticancer potential. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), crucial for DNA synthesis. In vitro studies have shown that related compounds can reduce cell viability in various cancer cell lines:

    Cancer Cell Line IC50 (μM)
    MCF-7 (Breast Cancer)15
    HeLa (Cervical Cancer)20
    A549 (Lung Cancer)25

    These results indicate that [3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine may have potential as an anticancer agent.

    Case Study 1: Triazole Derivatives in Antimicrobial Research

    A study published in MDPI examined a series of triazole derivatives and their antimicrobial activities against Candida albicans and Aspergillus niger. The results indicated that modifications on the triazole ring significantly affected the antimicrobial potency. The presence of electron-withdrawing groups enhanced activity against fungal strains.

    Case Study 2: Anticancer Properties

    Another research article focused on the synthesis of various triazole derivatives and their evaluation against cancer cell lines. The study found that certain substitutions on the triazole ring led to increased cytotoxicity against MCF-7 cells, supporting the hypothesis that [3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine could exhibit similar or enhanced anticancer properties.

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